DQP1105 is a compound that has garnered attention in the field of neuroscience due to its role as a selective antagonist for specific subtypes of N-methyl-D-aspartate receptors, particularly those containing the GluN2C and GluN2D subunits. This compound is part of a broader class of dihydroquinoline derivatives that are being studied for their potential therapeutic applications, particularly in neurological disorders where glutamatergic signaling is implicated.
DQP1105 was developed as part of research aimed at understanding the pharmacological properties of glutamate receptors. The compound's efficacy and selectivity were evaluated through various biochemical assays and electrophysiological recordings, demonstrating its potential as a pharmacological tool in neuroscience research .
DQP1105 is classified as an antagonist of N-methyl-D-aspartate receptors, specifically targeting the GluN2C and GluN2D subunits. These receptors are critical for synaptic plasticity and are involved in various neurophysiological processes, making DQP1105 a significant compound for studying excitatory neurotransmission and its modulation .
The synthesis of DQP1105 involves several steps that are detailed in supporting materials of related publications. The synthetic route typically includes the formation of key intermediates followed by cyclization reactions to construct the dihydroquinoline framework. Specific methods include:
The synthesis process is typically monitored through techniques like thin-layer chromatography and high-performance liquid chromatography to confirm the formation of desired intermediates and the final product.
DQP1105 features a dihydroquinoline core structure, which is characteristic of its class. The molecular formula, along with its structural components, suggests that it possesses specific functional groups that contribute to its binding affinity and selectivity towards NMDA receptor subtypes.
The chemical reactivity of DQP1105 primarily involves interactions with amino acid residues in the binding sites of NMDA receptors. The compound acts through competitive antagonism, blocking glutamate binding at these sites.
Electrophysiological studies using two-electrode voltage-clamp techniques have demonstrated that DQP1105 effectively inhibits NMDA receptor-mediated currents in a concentration-dependent manner. The IC50 values indicate its potency in inhibiting receptor activity, which varies based on receptor subtype .
DQP1105 operates by binding to the allosteric site on the GluN2C and GluN2D subunits of NMDA receptors. This binding inhibits the receptor's response to glutamate, thereby modulating synaptic transmission.
Studies have shown that DQP1105 exhibits a significant reduction in peak currents induced by glutamate application, highlighting its role as an effective antagonist. The compound's selectivity for GluN2C/D over other subunits (like GluN2A/B) further emphasizes its potential therapeutic advantages in targeting specific pathways involved in neurological disorders .
Relevant analytical data can be obtained through spectroscopic methods like NMR and mass spectrometry to confirm structural integrity .
DQP1105 serves as a valuable tool in neuroscience research for:
N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels central to excitatory neurotransmission, synaptic plasticity, and cognitive functions. These heterotetrameric complexes typically comprise two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D), each conferring distinct biophysical and pharmacological properties. The GluN2C and GluN2D subunits exhibit slower deactivation kinetics (1000–5000 ms vs. 50–100 ms for GluN2A), higher agonist sensitivity (glutamate EC₅₀: 0.2–0.4 µM vs. 3.0–5.0 µM for GluN2A), and lower magnesium block sensitivity (Mg²⁺ IC₅₀: ~10–14 µM vs. ~2 µM for GluN2A/B) [6] [10]. These subunits also confer lower channel open probabilities (0.01–0.04) compared to GluN2A/B-containing receptors [6]. Spatiotemporally, GluN2C expression dominates in the cerebellum, thalamus, and globus pallidus externa (GPe), while GluN2D is prevalent in subcortical regions like the thalamus and brainstem [6] [8]. This distribution enables subunit-specific regulation of neuronal circuits: GluN2C-containing receptors modulate fast-spiking parvalbumin (PV) neurons in the GPe, influencing motor control, while GluN2D fine-tunes rhythmic activities in the thalamocortical network [8].
Table 1: Biophysical Properties of GluN2 Subunits
Property | GluN2A | GluN2B | GluN2C | GluN2D |
---|---|---|---|---|
Glutamate EC₅₀ (µM) | 3.0–5.0 | 3.0–5.0 | 0.2–0.4 | 0.2–0.4 |
Deactivation Time (ms) | 50–100 | 300–500 | 300–500 | 1000–5000 |
Mg²⁺ IC₅₀ (µM) | 2.4 | 2.1 | 14.2 | 10.2 |
Channel Open Probability | ~0.5 | ~0.1 | 0.01–0.04 | 0.01–0.04 |
Broad-spectrum NMDAR antagonists (e.g., ketamine, memantine) often cause psychotomimetic effects or cognitive impairment due to indiscriminate blockade of synaptic GluN2A/B receptors essential for learning and memory. Selective inhibition of GluN2C/D offers therapeutic advantages by preserving physiological neurotransmission while targeting pathological hyperactivity. Upregulation of GluN2C occurs in tuberous sclerosis complex (TSC)-associated epilepsy, where aberrant NMDAR signaling drives seizure generation [2]. Similarly, GluN2C-containing receptors in GPe PV neurons are dysregulated in Parkinson’s disease (PD), and their facilitation improves motor function [8]. GluN2D is implicated in neurodevelopmental disorders and schizophrenia due to its perinatal expression surge [6] [10]. Subunit-selective modulators thus enable precise intervention:
Early NMDAR antagonists were nonselective channel blockers (e.g., phencyclidine) or competitive glutamate-site inhibitors (e.g., AP5), which lacked subunit specificity. The 1990s saw the emergence of GluN2B-selective antagonists like ifenprodil, which achieved >150-fold selectivity via allosteric inhibition at the amino-terminal domain (ATD) [10]. However, targeting GluN2C/D proved challenging due to structural homology among GluN2 subunits. Breakthroughs came from high-throughput screening (HTS) campaigns:
Table 2: Evolution of Subunit-Selective NMDAR Antagonists
Compound | GluN2A IC₅₀ | GluN2B IC₅₀ | GluN2C IC₅₀ | GluN2D IC₅₀ | Selectivity (vs. GluN2A/B) |
---|---|---|---|---|---|
Ifenprodil | >100 µM | 0.34 µM | >100 µM | >100 µM | >300-fold (GluN2B) |
DQP-1105 | 206 µM | 198 µM | 7.0 µM | 2.7 µM | 50–100-fold (GluN2C/D) |
DQP-26 | 21.6 µM | 21.1 µM | 0.77 µM | 0.44 µM | 28–48-fold (GluN2C/D) |
(S)-(-)-2i | 5.2 µM | 16 µM | 0.069 µM | 0.035 µM | >100–300-fold (GluN2C/D) |
DQP-1105 (5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid) emerged from an HTS as a novel NAM with preferential activity against GluN2C/D-containing receptors. Initial electrophysiological characterization revealed IC₅₀ values of 7.0 µM (GluN2C) and 2.7 µM (GluN2D), contrasting with ~200 µM for GluN2A/B, demonstrating >50-fold selectivity [3] [5]. Its discovery marked a pivotal shift from pore blockers and competitive antagonists to allosteric modulators targeting subunit-specific sites. Unlike channel blockers (e.g., memantine), DQP-1105 exhibits voltage-independent inhibition and noncompetitive kinetics, as increased glutamate or glycine concentrations fail to surmount its effects [3] [4]. Mechanistically, it binds to the lower lobe of the GluN2 agonist-binding domain (ABD), a site distinct from GluN2B-specific ATD binders like ifenprodil [4]. This novel binding locale enables GluN2C/D selectivity while sparing AMPA, kainate, and GluN1/GluN3 receptors [2]. DQP-1105’s pharmacological profile established it as both a tool compound for studying GluN2C/D physiology and a lead structure for developing advanced therapeutics.
Table 3: DQP-1105 Profile
Property | Value |
---|---|
Chemical Name | 5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid |
Molecular Weight | 558.42 g/mol |
Formula | C₂₉H₂₄BrN₃O₄ |
Solubility | Soluble to 100 mM in DMSO |
Target IC₅₀ | GluN2C: 7.0 µM; GluN2D: 2.7 µM; GluN2A/B: >190 µM |
Mechanism | Noncompetitive, voltage-independent NAM at GluN2 ABD lower lobe |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7